6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione
Beschreibung
Chemical Structure:
This compound (CAS 426-17-5) is a synthetic glucocorticoid characterized by:
- 6α-Fluoro substitution: Enhances glucocorticoid receptor affinity and metabolic stability by reducing hepatic inactivation .
- 16α-Methyl group: Extends biological half-life by hindering enzymatic degradation .
- 11β,17,21-Trihydroxy groups: Essential for anti-inflammatory activity and mineralocorticoid receptor selectivity .
- Δ⁴-3,20-dione backbone: Common to most corticosteroids, facilitating receptor binding .
Pharmacological Role: Primarily used as an anti-inflammatory and immunosuppressant agent. Its structural modifications optimize potency and duration compared to cortisol .
Eigenschaften
CAS-Nummer |
387-59-7 |
|---|---|
Molekularformel |
C22H31FO5 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO5/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-20(15,2)19(13)17(26)9-21(14,3)22(11,28)18(27)10-24/h7,11,13-14,16-17,19,24,26,28H,4-6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
JXOONFORBFAKIN-AFYJWTTESA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)F |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 6alpha position.
Hydroxylation: Introduction of hydroxyl groups at the 11beta, 17, and 21 positions.
Methylation: Addition of a methyl group at the 16alpha position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Epoxide Ring Opening with Hydrogen Fluoride
The introduction of fluorine at the 6α-position occurs via epoxide ring opening. A 5α,6α-epoxy intermediate (III) reacts with hydrogen fluoride to yield 6α-fluoro derivatives. This reaction proceeds under anhydrous conditions and requires chromatographic separation of α/β-epoxide isomers .
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 5α,6α-Epoxide | HF, 25°C, 4 hrs | 6α-Fluoro derivative | ~78% |
9α-Fluorination via Hypohalous Acid Addition
9α-Fluorination is achieved by treating 9(11)-dehydro intermediates with hypochlorous acid (HOCl) or hypobromous acid (HOBr), followed by base-induced epoxidation and subsequent HF treatment to form 6α,9α-difluoro derivatives .
11β-Hydroxylation via Microbial Fermentation
Curvularia lunata (ATCC 12017) catalyzes 11β-hydroxylation of 6α-fluoro-17α-hydroxy-16α-methyl-4-pregnen-3,20-dione. Optimal conditions include pH 7.0–7.5 and 28°C, achieving >90% conversion .
| Substrate | Microorganism | Product | Key Conditions |
|---|---|---|---|
| 6α-Fluoro precursor | Curvularia lunata | 11β-Hydroxy derivative | 28°C, pH 7.2, 72 hrs |
21-Acetoxylation via Iodine-Mediated Reaction
The 21-hydroxyl group is introduced using iodine (2.0 eq), calcium oxide (1.2 eq), and calcium bromide (0.7 eq) in methanol at 25°C. Slow iodine addition prevents over-iodination .
Dehydration to Form 9(11)-Dehydro Intermediates
Sulfuric acid or N-bromoacetamide induces dehydration of 6α-fluoro-11β,17α,21-trihydroxy-16α-methyl-4-pregnene-3,20-dione 21-acetate, forming 9(11)-dehydro derivatives. Anhydrous SO₂ is used to quench excess reagents .
| Substrate | Reagent | Product |
|---|---|---|
| 21-Acetylated derivative | N-Bromoacetamide | 9(11)-Dehydro compound |
Bromination at C-5
N-Bromosuccinimide (NBS) in pyridine brominates the Δ⁵ double bond, forming 5α-bromo-6α-fluoro intermediates. Subsequent oxidation with chromic acid yields 3-keto derivatives .
21-Acetate Hydrolysis
Potassium bicarbonate in methanol/water (4:1 v/v) at 25°C hydrolyzes the 21-acetate group, yielding the free 21-hydroxy compound. Neutralization with acetic acid prevents degradation .
Stability and Degradation
Wissenschaftliche Forschungsanwendungen
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in quality control.
Wirkmechanismus
The mechanism of action of 6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues: Key Differences
Pharmacokinetic and Clinical Profiles
| Parameter | Target Compound | Dexamethasone | Flunisolide |
|---|---|---|---|
| Bioavailability | 70-80% (oral) | 80-90% (oral) | <10% (inhaled) |
| Half-Life | 18-36 hours | 36-72 hours | 1.5-2 hours |
| Receptor Affinity | High (GRα selective) | Very High (GRα) | Moderate (GRα) |
| Clinical Use | Chronic inflammation | Acute inflammation | Allergic rhinitis |
Notes:
Biologische Aktivität
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione is a synthetic corticosteroid with notable biological activity. Its unique structural features, including the fluorine atom at the 6-alpha position and multiple hydroxyl groups, enhance its pharmacological properties. This compound has been studied for its effects on inflammation and immune responses, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C22H31F O5
Molecular Weight: 394.49 g/mol
Structural Features
| Feature | Description |
|---|---|
| Fluorine Substitution | Present at the 6-alpha position |
| Hydroxyl Groups | Three hydroxyl groups at positions 11-beta, 17-alpha, and 21 |
| Methyl Group | Methyl group at the 16-alpha position |
These structural characteristics contribute to its enhanced glucocorticoid activity and unique pharmacokinetic properties.
Glucocorticoid Activity
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione exhibits significant glucocorticoid activity by interacting with glucocorticoid receptors in various tissues. This interaction influences gene expression related to inflammation and immune response.
The compound modulates immune responses by:
- Inhibiting Cytokine Production: Reduces pro-inflammatory cytokines.
- Affecting Lymphocyte Proliferation: Alters the proliferation and differentiation of lymphocytes, which are critical in immune responses.
Therapeutic Implications
Due to its anti-inflammatory properties, this compound is being explored for:
- Asthma Treatment: Reducing airway inflammation.
- Allergic Reactions Management: Mitigating symptoms of allergies.
- Autoimmune Diseases: Potential immunosuppressive effects may assist in managing conditions like rheumatoid arthritis and lupus.
Study on Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of 6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione in a murine model of asthma. Results indicated a significant reduction in inflammatory cell infiltration in lung tissues compared to controls. The treatment also led to decreased levels of IL-4 and IL-5 cytokines.
Immunosuppressive Activity
Another research focused on the immunosuppressive effects of this compound in patients with autoimmune diseases. The findings suggested that patients receiving this corticosteroid exhibited improved clinical outcomes with reduced disease activity scores.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Dexamethasone | Fluorine at position 9; methyl at position 16 | Strong anti-inflammatory effects; more potent than many corticosteroids |
| Betamethasone | Similar structure but lacks alpha-fluorine | Used extensively in dermatology; less systemic side effects |
| 11beta-Hydroxyprogesterone | Hydroxyl group at position 11 | Primarily progestational activity; lacks fluorine substitution |
This table illustrates how variations in structural features influence biological activity.
Q & A
How can the stereochemical configuration of 6α-Fluoro-11β,17,21-trihydroxy-16α-methylpregn-4-ene-3,20-dione be confirmed experimentally?
Basic Research Question
To confirm stereochemistry, researchers should combine X-ray crystallography with nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography provides definitive spatial arrangement data, as demonstrated in synthetic protocols for analogous steroids where crystal structures resolved halogen substituent positions (e.g., 6α-fluoro and 16α-methyl groups) . NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can corroborate spatial proximity of protons, particularly for hydroxyl and methyl groups in the 11β, 16α, and 17 positions.
What methodologies are effective for optimizing the synthetic yield of this compound?
Basic Research Question
Synthetic optimization should focus on reaction conditions for halogenation and hydroxylation steps. For example:
- Fluorination : Use fluorinating agents (e.g., Selectfluor™) under anhydrous conditions to minimize side reactions at the 6α position .
- Hydroxylation : Catalytic hydroxylation at 11β and 17 positions requires precise pH control (pH 7–8) and temperature (25–30°C) to avoid over-oxidation .
- Purification : Column chromatography with silica gel and THF/ethyl acetate gradients (3:1 ratio) effectively isolates intermediates, as seen in analogous phosphazene-based syntheses .
How do structural modifications (e.g., halogen substitution) influence glucocorticoid receptor binding affinity?
Advanced Research Question
Comparative studies using radioligand binding assays and molecular docking can elucidate structure-activity relationships. For instance:
- 6α-Fluoro : Enhances receptor binding by reducing metabolic deactivation via 6β-hydroxylation .
- 16α-Methyl : Increases metabolic stability but may reduce solubility; balance via co-solvents (e.g., PEG-400) in in vitro assays .
- Contradictions : Discrepancies in receptor affinity across studies (e.g., murine vs. human models) may arise from species-specific receptor conformations. Validate using chimeric receptor constructs .
What analytical techniques are recommended for quantifying impurities in bulk samples?
Basic Research Question
High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 240 nm) is standard for purity assessment, as per USP guidelines for related steroids . For trace impurities (<0.1%), LC-MS/MS with electrospray ionization (ESI) in negative ion mode provides higher sensitivity, particularly for hydroxylated or fluorinated byproducts .
How can researchers resolve contradictions in anti-inflammatory efficacy across preclinical models?
Advanced Research Question
Discrepancies often stem from differences in experimental design:
- Model Selection : Compare efficacy in acute (carrageenan-induced paw edema) vs. chronic (collagen-induced arthritis) inflammation models .
- Dosing Regimens : Adjust for species-specific pharmacokinetics (e.g., half-life differences between rodents and primates) .
- Data Normalization : Use biomarkers (e.g., serum IL-6 levels) to standardize efficacy metrics across studies .
What strategies mitigate oxidative degradation during formulation studies?
Advanced Research Question
Stabilization approaches include:
- Lyophilization : Reduces hydrolysis of the 21-hydroxyl group by removing water .
- Antioxidants : Add 0.1% w/v ascorbic acid or α-tocopherol to aqueous formulations to protect the Δ⁴-3-keto moiety .
- Packaging : Use amber glass vials under nitrogen atmosphere to prevent photooxidation and oxidative chain reactions .
How can metabolic pathways be mapped to identify toxic intermediates?
Advanced Research Question
Combine in vitro and in vivo techniques:
- In Vitro : Incubate with human liver microsomes (HLMs) and CYP3A4 inhibitors (e.g., ketoconazole) to identify primary oxidation sites (e.g., 20-keto reduction) .
- In Vivo : Administer ¹⁴C-labeled compound to rodents and analyze urinary/fecal metabolites via radio-HPLC .
- Contradictions : Discrepancies between in vitro and in vivo metabolite profiles may indicate extrahepatic metabolism (e.g., intestinal flora involvement) .
What statistical designs are optimal for dose-response studies in heterogeneous populations?
Advanced Research Question
Use split-plot or factorial designs to account for variability:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
